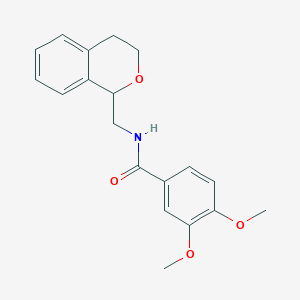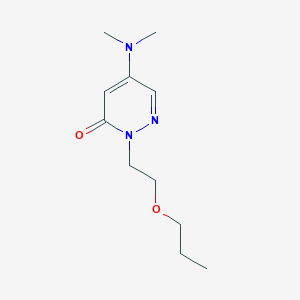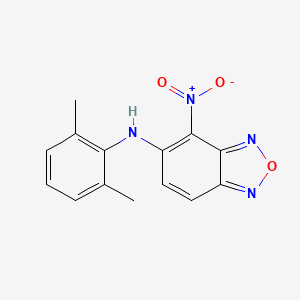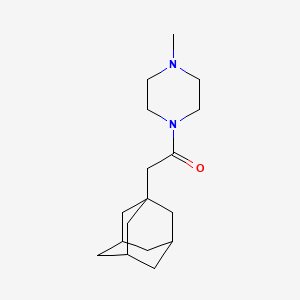![molecular formula C23H29N3O5 B5217986 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide](/img/structure/B5217986.png)
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as AC-42 and is known to have a unique mechanism of action that makes it a promising candidate for further research.
作用機序
AC-42 is known to act as a positive allosteric modulator of the muscarinic acetylcholine receptor subtype 1 (M1 receptor). This receptor is involved in several physiological processes, including learning and memory, attention, and motor function. AC-42 binds to a specific site on the receptor, which enhances the binding of acetylcholine and increases the activity of the receptor. This results in the activation of downstream signaling pathways that are involved in the aforementioned physiological processes.
Biochemical and Physiological Effects:
The activation of the M1 receptor by AC-42 has several biochemical and physiological effects. In animal models, AC-42 has been shown to enhance memory and cognitive function, increase attention and focus, and improve motor function. In cancer cells, AC-42 has been shown to inhibit cell growth and induce cell death. These effects are thought to be due to the activation of downstream signaling pathways that are involved in these processes.
実験室実験の利点と制限
One advantage of using AC-42 in lab experiments is its unique mechanism of action, which makes it a promising candidate for further research. Another advantage is its ability to enhance memory and cognitive function in animal models, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to using AC-42 in lab experiments. One limitation is its potential toxicity, as some studies have shown that high doses of AC-42 can be toxic to cells. Another limitation is its specificity, as AC-42 only binds to the M1 receptor and may not be effective in other physiological processes.
将来の方向性
There are several future directions for research on AC-42. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to develop new drugs with similar structures and mechanisms of action to AC-42 for the treatment of cancer. Additionally, further research is needed to investigate the potential toxicity and specificity of AC-42 and to develop new compounds that overcome these limitations. Overall, AC-42 has significant potential for further research and development in various fields.
合成法
The synthesis of AC-42 involves a multi-step process that requires the use of several chemical reagents. The first step involves the preparation of 4-methoxybenzoic acid, which is then reacted with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with 3-(3-pyridinyloxy)propylamine to form 4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide. The final step involves the acetylation of the amine group using acetic anhydride and piperidine to form 3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide.
科学的研究の応用
AC-42 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, AC-42 has been shown to enhance memory and cognitive function in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, AC-42 has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies. In drug discovery, AC-42 has been used as a lead compound for the development of new drugs with similar structures and mechanisms of action.
特性
IUPAC Name |
3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-(3-pyridin-3-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-17(27)26-12-8-19(9-13-26)31-22-15-18(6-7-21(22)29-2)23(28)25-11-4-14-30-20-5-3-10-24-16-20/h3,5-7,10,15-16,19H,4,8-9,11-14H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYHCCLOHGZPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCCOC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(3-pyridinyloxy)propyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![2-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5217943.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5217954.png)

![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)

